(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid

Organic Synthesis Peptide Chemistry β-Lactone Synthesis

Peptide researchers needing chemoselective modifications face a key limitation: standard serine building blocks protect both amine and hydroxyl groups, restricting synthetic flexibility. N-Trityl-L-serine (Trt-Ser-OH) solves this-the acid-labile trityl group shields only the α-amine, leaving the hydroxyl free for direct reactions. • Direct β-lactone precursor for poly(lactide-co-serine ester) biomaterials • Enables on-resin phosphorylation, glycosylation, or sulfation without complex deprotection • High (2S) enantiopurity for stereochemically defined pharmaceutical intermediates

Molecular Formula C22H21NO3
Molecular Weight 347.414
CAS No. 4465-45-6
Cat. No. B2778847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid
CAS4465-45-6
Molecular FormulaC22H21NO3
Molecular Weight347.414
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O
InChIInChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m0/s1
InChIKeyCAXCRXDCRBCENL-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid (CAS 4465-45-6) – An N-Trityl-L-serine Building Block for Peptide and Polymer Synthesis


(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid, commonly known as N-Trityl-L-serine (CAS 4465-45-6), is a protected amino acid derivative belonging to the class of N-tritylated L-amino acids. Its core structure is L-serine with a bulky triphenylmethyl (trityl, Trt) group attached to the α-amino nitrogen . This protection strategy is central to its role as a key building block in solid-phase peptide synthesis (SPPS) and as a precursor for more complex molecules, such as β-lactones . Its unique chemical behavior, including an acid-labile N-protecting group and a free C-terminal carboxyl group, dictates its specific utility in stepwise synthetic pathways .

Why (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid Cannot Be Simply Replaced by Other N- or O-Protected Serine Analogs


In peptide and polymer synthesis, the protection scheme's orthogonality and the specific chemical lability of protecting groups are critical process parameters that dictate synthetic success. (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid is a unique intermediate because its bulky, acid-labile trityl (Trt) group protects the α-amino nitrogen while leaving the side-chain hydroxyl group unprotected. This is in direct contrast to its most common analogs, such as Fmoc-Ser(Trt)-OH (CAS 111061-56-4) which protects both the N- and O- positions [1], or O-trityl-L-serine (CAS 25840-83-9) which exclusively protects the O-position . Substituting one for another would fundamentally alter the reaction's chemoselectivity, requiring a different deprotection strategy and potentially leading to undesired side reactions or synthetic dead ends. The following evidence details precisely how this compound's unique protection pattern enables specific, high-yield reactions that its analogs cannot perform.

Procurement-Relevant Quantitative Differentiation of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid


N-Trityl Protection Enables Unique β-Lactone Formation; O-Trityl or Fmoc Analogs Cannot

In a key differentiating study, the reaction of N-trityl-L-serine with the coupling reagent BOP yielded the corresponding β-lactone in 'unprecedented high yields,' a result that is inaccessible using its closest analogs . This is because the N-trityl protection is essential for the chemoselective activation pathway. O-protected analogs like O-trityl-L-serine (CAS 25840-83-9) or doubly protected analogs like Fmoc-Ser(Trt)-OH (CAS 111061-56-4) would not participate in this specific N-activation/dehydration sequence, leading to different products or no reaction. The study also demonstrates the utility of the same reaction for N-trityl-threonine, highlighting a class-level capability.

Organic Synthesis Peptide Chemistry β-Lactone Synthesis Protecting Group Strategy

Orthogonal N- vs. O-Protection: A Differentiating Feature for Stepwise Peptide Synthesis

The core value proposition of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid lies in its orthogonal protection pattern: the acid-labile trityl group is on the N-amine, while the side-chain hydroxyl remains free . This is in direct contrast to the more common building block Fmoc-Ser(Trt)-OH, where the N-amine is protected by base-labile Fmoc and the side-chain is protected by the acid-labile Trt group [1]. This orthogonal strategy is crucial for synthesizing peptides that require modifications on the serine side chain (e.g., glycosylation, phosphorylation) before N-terminal deprotection and coupling.

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection Chemoselectivity

Enantiomeric Purity as a Key Procurement Parameter: N-Trityl-L-Serine vs. D-Enantiomer and Racemic Mixtures

For asymmetric synthesis and the preparation of chiral bioactive molecules, the specific enantiomer is non-interchangeable. (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid is the L-enantiomer, with one defined stereocenter . Its D-enantiomer, (2R)-3-hydroxy-2-[(triphenylmethyl)amino]propanoic acid (CAS 150094-69-2) , is a distinct chemical entity with different optical rotation and potentially different biological or catalytic properties. Substituting one for the other would invert the stereochemical outcome of a reaction. Similarly, using a racemic mixture would lead to a 50:50 mix of diastereomers in subsequent coupling steps, complicating purification. The high enantiopurity of the (2S)-form is a critical procurement specification.

Chiral Synthesis Enantiopurity Stereochemistry Quality Control

High-Value Application Scenarios for (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid (N-Trityl-L-serine)


Synthesis of Poly(serine ester) Biodegradable Polymers

N-Trityl-L-serine serves as the critical precursor for N-trityl serine lactone (TSL), a monomer used in the ring-opening polymerization to create amino-functional polyesters, specifically poly(lactide-co-N-trityl serine ester)s [1]. This application directly leverages the evidence that N-trityl serine uniquely forms a β-lactone, as described in Section 3, Evidence 1. The resulting polymers are of interest as biodegradable materials with potential applications in drug delivery and tissue engineering .

Stepwise Synthesis of Post-Translationally Modified Peptides

The orthogonal N-trityl protection, as established in Section 3, Evidence 2, makes this compound ideal for synthesizing peptides with side-chain modifications. The free hydroxyl group allows for on-resin or solution-phase modifications like phosphorylation, glycosylation, or sulfation, prior to N-terminal trityl removal and chain extension. This is a key advantage over more conventional building blocks like Fmoc-Ser(Trt)-OH, which would require a more complex deprotection sequence [2].

Asymmetric Synthesis of Chiral Bioactive Molecules

The high enantiopurity of the (2S)-form, as detailed in Section 3, Evidence 3, makes it a valuable chiral building block for the total synthesis of complex, stereochemically defined natural products and pharmaceuticals. Its use ensures the correct stereochemical outcome, which is essential for biological activity. Applications range from the synthesis of chiral inhibitors to the preparation of enantiopure siderophore conjugates [3].

Synthesis of N-Trityl Serine-Derived Block Copolymers

This compound is a key starting material for synthesizing novel monomers like methacryloyloxyethyl carbamoyloxy-N-trityl methyl serine (MTS). These monomers are then used in controlled radical polymerization (ATRP) to create well-defined block copolymers with pyrene-endcapped poly(methyl methacrylate) or poly(N-isopropylacrylamide) [4]. This application highlights its versatility as a scaffold for creating advanced, functional materials for nanotechnology and biosensing applications.

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